molecular formula C10H8ClNO B1612414 7-Chloro-3-methyl-1H-indole-2-carbaldehyde CAS No. 910442-16-9

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

Cat. No. B1612414
M. Wt: 193.63 g/mol
InChI Key: FLYFADJEUDJOJU-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a chemical compound with the empirical formula C13H12N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular weight of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is 196.25 . The structure of this compound can be represented by the SMILES string O=CC(NC(C1=CC=C2)=C2Cl)=C1C .


Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a solid compound . Its molecular weight is 196.25 , and its empirical formula is C13H12N2 .

Scientific Research Applications

Cascade Synthesis of Enantioenriched Indoles

A study focused on the enantioselective synthesis of 1,7-annulated indoles using iminium-enamine activation, highlighting the significance of a chloro substituent at the C-3 position. The reaction involved 3-chloro-1H-indole-7-carbaldehyde derivatives and α,β-unsaturated aldehydes, producing 1,7-annulated indoles with good yields and enantioselectivities. These compounds exhibited fluorescence properties and contained functional groups for further synthetic transformations (Giardinetti et al., 2015).

Formation of Heterocyclic Compounds

The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-triazole-3-thiols resulted in the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles. The structure of these compounds was confirmed through X-ray diffraction. This reaction led to the formation of a unique heterocyclic system, indicating potential in various scientific applications (Vikrishchuk et al., 2019).

Synthesis of Palladacycles with Indole Core

Research on the synthesis of palladacycles using ligands with an indole core highlighted the potential of 1H-indole-3-carbaldehyde derivatives. These palladacycles were used as catalysts for various reactions, demonstrating their effectiveness in organic synthesis and potential applicability in catalysis (Singh et al., 2017).

Green and Sustainable Nanocatalyzed Synthesis

A study highlighted the use of indole-3-carbaldehyde in the sustainable synthesis of knoevenagel condensed products. Using a solvent-free grindstone method, this research demonstrated the environmental and economic benefits of employing green chemistry principles in the synthesis of indole derivatives (Madan, 2020).

Antibacterial Activities of Semicarbazone Derivatives

Research on the antibacterial activities of indole-3-carbaldehyde semicarbazone derivatives revealed their potential as antimicrobial agents. These derivatives, including a chloro-substituted variant, showed inhibitory activities against various bacterial strains, highlighting their potential in the development of new antibacterial compounds (Carrasco et al., 2020).

properties

IUPAC Name

7-chloro-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFADJEUDJOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590776
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS RN

910442-16-9
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ding, L Shen, K Liang, C Xia - The Journal of Organic Chemistry, 2022 - ACS Publications
A strategy for photochemical oxidative cleavage of the aminomethylene group at the C2 position of indole was developed to synthesize C2-carbonyl indoles. The reaction was initiated …
Number of citations: 1 pubs.acs.org

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